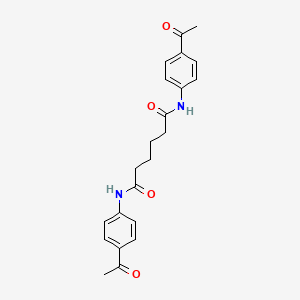![molecular formula C17H15Cl3IN3O2 B5029360 N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide](/img/structure/B5029360.png)
N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide, also known as TRO19622, is a small molecule inhibitor that has shown promising results in various scientific research applications. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
The mechanism of action of N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide involves the inhibition of various enzymes and proteins involved in disease pathogenesis. In Alzheimer's disease, N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide inhibits the formation of amyloid-beta aggregates by binding to the amyloid-beta peptide and preventing its aggregation. In Parkinson's disease, N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide protects dopamine neurons from oxidative stress-induced cell death by inhibiting the activity of the enzyme monoamine oxidase B. In cancer, N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide induces apoptosis by inhibiting the activity of the protein Bcl-2.
Biochemical and Physiological Effects:
N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide has been shown to have various biochemical and physiological effects in preclinical studies. In Alzheimer's disease, N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide reduces the levels of amyloid-beta peptides and prevents the formation of amyloid-beta aggregates. In Parkinson's disease, N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide protects dopamine neurons from oxidative stress-induced cell death and improves motor function. In cancer, N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide inhibits the growth of cancer cells and induces apoptosis.
实验室实验的优点和局限性
N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide has also been shown to have low toxicity in preclinical studies. However, the compound has some limitations for lab experiments. N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide has poor solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, the compound has not yet been tested in clinical trials, which limits its potential therapeutic applications.
未来方向
There are several future directions for the study of N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide. Further preclinical studies are needed to determine the compound's therapeutic potential in various diseases. Clinical trials are also needed to determine the safety and efficacy of N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide in humans. Additionally, the development of more soluble analogs of N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide could improve its potential as a therapeutic agent. Finally, the identification of new targets for N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide could expand its potential therapeutic applications.
合成方法
The synthesis of N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the protection of the amine group of 4-aminobenzoic acid with acetyl chloride to form N-acetyl-4-aminobenzoic acid. This is followed by the reaction of N-acetyl-4-aminobenzoic acid with 4-nitrophenylhydrazine to form N-(4-nitrophenyl)-N-acetyl-4-aminobenzamide. The nitro group of N-(4-nitrophenyl)-N-acetyl-4-aminobenzamide is then reduced to an amino group using palladium on carbon catalyst and hydrogen gas. This is followed by the reaction of the resulting amine with 2,2,2-trichloroethyl chloroformate to form N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-4-aminobenzamide. Finally, the iodination of N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-4-aminobenzamide using iodine monochloride yields N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide.
科学研究应用
N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide has been studied extensively for its potential therapeutic applications in various diseases. The compound has shown promising results in preclinical studies for the treatment of Alzheimer's disease, Parkinson's disease, and cancer. In Alzheimer's disease, N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide has been shown to inhibit the formation of amyloid-beta aggregates, which are believed to be responsible for the neurodegeneration observed in the disease. In Parkinson's disease, N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide has been shown to protect dopamine neurons from oxidative stress-induced cell death. In cancer, N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis.
属性
IUPAC Name |
N-[1-(4-acetamidoanilino)-2,2,2-trichloroethyl]-3-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl3IN3O2/c1-10(25)22-13-5-7-14(8-6-13)23-16(17(18,19)20)24-15(26)11-3-2-4-12(21)9-11/h2-9,16,23H,1H3,(H,22,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSPOBCJSZUSFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl3IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7H-benzo[de]fluorantheno[2',3':4,5]imidazo[2,1-a]isoquinolin-7-one](/img/structure/B5029277.png)

![N-[(2-phenoxy-3-pyridinyl)methyl]-1-phenylmethanesulfonamide](/img/structure/B5029288.png)
![3-{[4-(4-bromobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate](/img/structure/B5029303.png)

![diethyl 7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-3,4-dicarboxylate](/img/structure/B5029314.png)
![1-[4-(2,5-dimethylphenoxy)butyl]piperidine oxalate](/img/structure/B5029323.png)
![(3aS*,6aR*)-5-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(2-pyridinylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5029330.png)


![4-chloro-N-[(4-nitrophenoxy)acetyl]phenylalanine](/img/structure/B5029354.png)

![1-[5-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylyl]ethanone](/img/structure/B5029365.png)
